molecular formula C22H19NO3 B502820 N-(4-benzoylphenyl)-2-phenoxypropanamide

N-(4-benzoylphenyl)-2-phenoxypropanamide

Cat. No.: B502820
M. Wt: 345.4g/mol
InChI Key: FYDZUVWJTUBEIL-UHFFFAOYSA-N
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Description

N-(4-Benzoylphenyl)-2-phenoxypropanamide is a synthetic amide derivative characterized by a benzoylphenyl group attached to a propanamide backbone with a phenoxy substituent at the C2 position. The benzoylphenyl moiety is a recurring pharmacophore in compounds interacting with peroxisome proliferator-activated receptors (PPARs), which regulate lipid metabolism .

Properties

Molecular Formula

C22H19NO3

Molecular Weight

345.4g/mol

IUPAC Name

N-(4-benzoylphenyl)-2-phenoxypropanamide

InChI

InChI=1S/C22H19NO3/c1-16(26-20-10-6-3-7-11-20)22(25)23-19-14-12-18(13-15-19)21(24)17-8-4-2-5-9-17/h2-16H,1H3,(H,23,25)

InChI Key

FYDZUVWJTUBEIL-UHFFFAOYSA-N

SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OC3=CC=CC=C3

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C(=O)C2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Activity Profiles

A comparative analysis of structural analogs reveals key structure-activity relationships (SAR):

>->
Compound Structural Features Biological Activity Efficacy/Findings Mechanism/Receptor
N-(4-Benzoylphenyl)-2-phenoxypropanamide (Target) - 4-Benzoylphenyl
- C2 phenoxypropanamide
Not explicitly reported (inferred: potential lipid-lowering/herbicidal)
N-(4-Benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (, C3) - 4-Benzoylphenyl
- Indole-2-carboxamide with 5-fluoro substituent
Lipid-lowering - 15 mg/kg: ↓ triglycerides by ~30%
- ↑ HDL-C by 22%
PPARα/γ modulation
N-(4-Benzoylphenyl)pyrrole-2-carboxamide derivatives () - 4-Benzoylphenyl
- Pyrrole-2-carboxamide
Anti-hyperlipidemic - 15 mg/kg: ↓ triglycerides (p<0.001)
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PPAR activation
N-(2,4-Dichloro-5-(...)-phenyl)-2-phenoxypropanamide () - Dichlorophenyl with uracil derivative
- C2 phenoxypropanamide
Herbicidal - 75 g/ha: >90% control of dicot weeds (e.g., Amaranthus spinosus) Unknown (possibly ALS inhibition)
(S)-N-(4-Benzoylphenyl)-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide () - 4-Benzoylphenyl
- Trifluoro and hydroxy substituents on propanamide
Stereoselective synthesis (potential metabolic stability) PPARγ binding (inferred)

Key Structural and Functional Insights

Benzoylphenyl Position Matters: The para position (4-benzoylphenyl) is critical for lipid-lowering activity.

Amide Backbone Modifications: Replacing phenoxypropanamide with indole- or pyrrole-carboxamide enhances lipid-lowering efficacy. For example, pyrrole-2-carboxamide derivatives () achieved 22% HDL-C elevation, outperforming phenoxypropanamide-based herbicidal analogs .

Phenoxy Substituent Applications: Phenoxypropanamide derivatives exhibit divergent activities based on attached groups. While the target compound’s activity is unspecified, ’s uracil-phenoxypropanamide hybrid demonstrated potent herbicidal effects, indicating structural flexibility for tailored applications .

Mechanistic Comparisons

  • PPAR Activation : Compounds like N-(4-benzoylphenyl)indole/pyrrole-carboxamides () likely activate PPARα/γ, mimicking fibrates (e.g., gemfibrozil) to ↓ triglycerides and ↑ HDL-C .
  • Herbicidal Action: Phenoxypropanamide hybrids with uracil moieties () may inhibit acetolactate synthase (ALS), a common herbicide target, though exact mechanisms require validation .

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